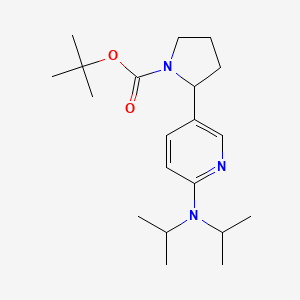

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Beschreibung

tert-Butyl-2-(6-(Diisopropylamino)pyridin-3-yl)pyrrolidin-1-carboxylat ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrolidinring und eine Pyridin-Einheit umfasst, die mit einer Diisopropylamino-Gruppe substituiert ist.

Eigenschaften

Molekularformel |

C20H33N3O2 |

|---|---|

Molekulargewicht |

347.5 g/mol |

IUPAC-Name |

tert-butyl 2-[6-[di(propan-2-yl)amino]pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H33N3O2/c1-14(2)23(15(3)4)18-11-10-16(13-21-18)17-9-8-12-22(17)19(24)25-20(5,6)7/h10-11,13-15,17H,8-9,12H2,1-7H3 |

InChI-Schlüssel |

XFUAJYCGDQCXOP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

tert-Butyl-2-(6-(Diisopropylamino)pyridin-3-yl)pyrrolidin-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei die tert-Butylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Pyridinderivaten führen, während die Reduktion aminofunktionierte Pyrrolidine erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-functionalized pyrrolidines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-2-(6-(Diisopropylamino)pyridin-3-yl)pyrrolidin-1-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Diisopropylamino-Gruppe spielt eine entscheidende Rolle bei der Bindung an Rezeptoren oder Enzyme und moduliert deren Aktivität. Der Pyrrolidinring sorgt für strukturelle Stabilität, während die Pyridin-Einheit die Bindungsaffinität erhöht.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The diisopropylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. The pyrrolidine ring provides structural stability, while the pyridine moiety enhances its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- tert-Butyl-3-((6-Chlor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidin-1-carboxylat

- tert-Butyl-4-(6-Aminopyridin-3-yl)piperazin-1-carboxylat

Einzigartigkeit

tert-Butyl-2-(6-(Diisopropylamino)pyridin-3-yl)pyrrolidin-1-carboxylat zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ein Gleichgewicht zwischen Stabilität und Reaktivität bieten. Dies macht es im Vergleich zu ähnlichen Verbindungen vielseitiger und ermöglicht ein breiteres Anwendungsspektrum in der wissenschaftlichen Forschung und Industrie .

Biologische Aktivität

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of tert-butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as amination and carboxylation. The synthetic route often aims to optimize yield and purity, which are critical for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes within biological systems. The diisopropylamino group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects including:

- Antidepressant Activity : Some derivatives have shown efficacy in models of depression by modulating neurotransmitter levels.

- Antitumor Effects : Certain pyridine derivatives have been implicated in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- CNS Activity : Compounds with similar amine functionalities often demonstrate central nervous system activity, making them candidates for neurological disorders treatment.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives, including tert-butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate. The results indicated significant antidepressant-like effects in rodent models, suggesting potential for clinical applications in mood disorders.

Study 2: Antitumor Efficacy

In another investigation, a related compound was tested against various cancer cell lines. The findings revealed that the compound inhibited proliferation in a dose-dependent manner, with IC50 values indicating strong cytotoxicity against specific cancer types.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antidepressant | tert-butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate | Increased serotonin levels; reduced despair behaviors |

| Antitumor | Similar pyridine derivatives | Inhibition of cell proliferation; apoptosis induction |

| CNS Activity | Diisopropylamino derivatives | Sedative effects; potential anxiolytic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.